molecular formula C8H5Cl2N B1399296 3,5-Dichloro-2-methylbenzonitrile CAS No. 1803805-42-6

3,5-Dichloro-2-methylbenzonitrile

Cat. No.: B1399296
CAS No.: 1803805-42-6
M. Wt: 186.03 g/mol
InChI Key: URRDPEWKDPVQJE-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where two chlorine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 2nd position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,5-dichlorobenzonitrile with methylating agents. For instance, 3,5-dichlorobenzonitrile can be treated with methyl iodide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 2-methylbenzonitrile. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to achieve the desired substitution at the 3rd and 5th positions of the benzene ring .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of 3,5-dichloro-2-methylbenzoic acid.

    Reduction: Formation of 3,5-dichloro-2-methylbenzylamine.

Scientific Research Applications

3,5-Dichloro-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzonitrile: Similar structure but lacks the methyl group at the 2nd position.

    2,6-Dichlorobenzonitrile: Chlorine atoms are substituted at the 2nd and 6th positions instead of the 3rd and 5th positions.

    3,5-Dichloro-2-methylbenzamide: The nitrile group is replaced by an amide group.

Uniqueness

3,5-Dichloro-2-methylbenzonitrile is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable in various chemical syntheses and research applications .

Properties

IUPAC Name

3,5-dichloro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRDPEWKDPVQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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